2-Bromobiphenyl-2'-boronic acid mida ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobiphenyl-2’-boronic acid MIDA ester, 97% is a protected boronic acid derivative. It is composed of a biphenyl structure with a bromine atom at the 2-position and a boronic acid group protected by methylimindodiacetic acid (MIDA) at the 2’-position. This compound is known for its stability and prolonged shelf life, making it a valuable reagent in various chemical reactions, particularly in cross-coupling sequences .
Preparation Methods
The synthesis of 2-Bromobiphenyl-2’-boronic acid MIDA ester typically involves the protection of the boronic acid group with methylimindodiacetic acid (MIDA). The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Bromobiphenyl-2’-boronic acid MIDA ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cross-Coupling Reactions: The boronic acid group, protected by MIDA, can participate in Suzuki-Miyaura coupling reactions under specific conditions, forming carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). Major products formed from these reactions include substituted biphenyls and various boronic acid derivatives .
Scientific Research Applications
2-Bromobiphenyl-2’-boronic acid MIDA ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-Bromobiphenyl-2’-boronic acid MIDA ester involves its role as a protected boronic acid. The MIDA group protects the boronic acid from premature reactions, allowing for selective and iterative cross-coupling sequences. The compound acts as a substrate in palladium-catalyzed reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and the formation of intermediate complexes with the palladium catalyst .
Comparison with Similar Compounds
2-Bromobiphenyl-2’-boronic acid MIDA ester is unique due to its stability and prolonged shelf life compared to other boronic acid derivatives. Similar compounds include:
Phenylboronic acid: A simpler boronic acid derivative without the MIDA protection.
2-Bromobiphenyl-2’-boronic acid: The unprotected form of the compound.
Biphenyl-2-boronic acid MIDA ester: A similar compound with a different substitution pattern on the biphenyl structure.
These similar compounds may lack the stability and selective reactivity provided by the MIDA protection, making 2-Bromobiphenyl-2’-boronic acid MIDA ester a preferred choice in many synthetic applications.
Properties
IUPAC Name |
2-[2-(2-bromophenyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BBrNO4/c1-20-10-16(21)23-18(24-17(22)11-20)14-8-4-2-6-12(14)13-7-3-5-9-15(13)19/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLANPHYJDQCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.